4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable oxadiazole precursor. One common method involves the use of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid, which is reacted with piperidine under specific conditions to form the desired compound . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .
Scientific Research Applications
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: Similar structure but with an isopropyl group instead of a propyl group.
3-(4-Chlorophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole: Contains additional aromatic rings and different functional groups.
Uniqueness
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group may also affect its solubility and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-2-3-10-13-11(15-14-10)8-9-4-6-12-7-5-9/h9,12H,2-8H2,1H3 |
InChI Key |
CATQWOULQRLHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2CCNCC2 |
Origin of Product |
United States |
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